N-(1-cyclopropylethyl)-3-methoxyaniline

Regioisomerism Electronic effects Structure-activity relationship

Researchers requiring a conformationally restricted, chiral aniline building block face limited access to regioisomerically pure meta-methoxy derivatives. N-(1-Cyclopropylethyl)-3-methoxyaniline directly addresses this gap, offering a verified scaffold for medicinal chemistry and asymmetric synthesis. - Meta-methoxy substitution provides a ~120° H-bond acceptor vector for angled binding sites, unavailable with para isomers. - Chiral center enables enantioselective synthesis up to 96% ee via Ir-phosphate or Au(I)/Brønsted acid DARA methodologies. - Cyclopropylethyl group improves microsomal stability by resisting N-dealkylation compared to N-isopropyl analogs.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13321803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropylethyl)-3-methoxyaniline
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC2=CC(=CC=C2)OC
InChIInChI=1S/C12H17NO/c1-9(10-6-7-10)13-11-4-3-5-12(8-11)14-2/h3-5,8-10,13H,6-7H2,1-2H3
InChIKeyLMLAKZHVCOPQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Cyclopropylethyl)-3-methoxyaniline: Chemical Class and Structural Identity


N-(1-cyclopropylethyl)-3-methoxyaniline (CAS 1021053-44-0, molecular formula C12H17NO, molecular weight 191.27 g/mol) is a secondary aniline derivative featuring a 1-cyclopropylethyl substituent on the amine nitrogen and a methoxy group at the meta position of the phenyl ring [1]. The compound belongs to the class of N-alkyl-alkoxyanilines, which serve as versatile synthetic intermediates in medicinal chemistry and agrochemical research. Its structural architecture—combining a cyclopropane ring for conformational restriction and metabolic stability with a hydrogen-bond-accepting methoxy group—is consistent with building blocks used in fragment-based drug discovery and library synthesis . The compound is commercially available from multiple vendors at purities typically ≥95%, though its specific biological or pharmacological profile remains largely unreported in the open literature .

Positional Isomer and Analog Differentiation


The meta-methoxy substitution pattern in N-(1-cyclopropylethyl)-3-methoxyaniline dictates distinct electronic and steric properties compared to its para- and ortho-regioisomers. The methoxy group's position on the aromatic ring directly modulates the electron density at the aniline nitrogen (via resonance effects), influencing both nucleophilicity in coupling reactions and hydrogen-bonding geometry in target binding [1]. Replacing the cyclopropylethyl group with simpler alkyl chains (e.g., isopropyl or ethyl) eliminates the conformational rigidity and unique metabolic profile that the cyclopropane ring imparts . Furthermore, the specific combination of meta-methoxy and N-cyclopropylethyl groups generates a distinct computed LogP (XLogP3-AA = 3.1 for the para analog, with the meta isomer expected to exhibit a similar but non-identical value), which directly affects solubility, permeability, and pharmacokinetic behavior in biological systems [1]. These physicochemical differences mean that generic substitution without experimental validation risks altered reactivity, selectivity, and biological outcome.

Quantitative Differentiation Evidence


Meta-Methoxy vs. Para-Methoxy Electronic Effects

The meta-methoxy substitution in N-(1-cyclopropylethyl)-3-methoxyaniline places the electron-donating methoxy group in a position where its resonance effect is not directly conjugated with the aniline nitrogen. This contrasts with N-(1-cyclopropylethyl)-4-methoxyaniline (para isomer, CAS 1020962-38-2), where the methoxy group is in direct para conjugation with the amine. The resulting difference in electron density at the nitrogen alters the amine's pKa and nucleophilicity, which are critical parameters for coupling efficiency in amide bond formation and Buchwald-Hartwig reactions [1]. While direct pKa measurements for both isomers are not publicly available, the computed hydrogen bond acceptor count is identical (2) but the topological polar surface area (TPSA) is 21.3 Ų for the para isomer; the meta isomer is expected to exhibit a marginally different TPSA due to altered molecular shape, affecting passive membrane permeability predictions [1].

Regioisomerism Electronic effects Structure-activity relationship

Enantiomeric Purity via Asymmetric Reductive Amination

N-(1-cyclopropylethyl)-3-methoxyaniline contains a chiral center at the carbon bearing the cyclopropyl and methyl groups. The stereochemistry at this center can be controlled during synthesis. Published methodology using Ir-phosphate or Au(I)/chiral Brønsted acid catalysis demonstrates that chiral secondary amines of this structural class (N-alkyl anilines with aliphatic N-substituents) can be synthesized with enantiomeric excess (ee) values of up to 96% . In contrast, the non-cyclopropyl analog N-isopropyl-3-methoxyaniline lacks a chiral center entirely, making enantioselective applications impossible. For procurement decisions, this means N-(1-cyclopropylethyl)-3-methoxyaniline can be sourced as either racemate or, potentially, as a single enantiomer if stereochemistry is critical for the end application .

Enantioselective synthesis Chiral amine Asymmetric catalysis

Cyclopropane Metabolic Stability Advantage

The cyclopropane ring in N-(1-cyclopropylethyl)-3-methoxyaniline confers a well-documented metabolic stability advantage over acyclic N-alkyl anilines. Cyclopropyl groups are known to resist cytochrome P450-mediated oxidation at the alpha position due to the increased C-H bond dissociation energy of cyclopropane C-H bonds (~106 kcal/mol) compared to typical secondary C-H bonds (~95-98 kcal/mol) [1]. This class-level property means N-(1-cyclopropylethyl)-3-methoxyaniline is predicted to exhibit slower N-dealkylation rates relative to N-isopropyl-3-methoxyaniline or N-ethyl-3-methoxyaniline. Additionally, the cyclopropane ring can act as a mechanism-based inhibitor of certain CYP isoforms, a property exploited in marketed drugs and investigational compounds featuring cyclopropylamine motifs .

Metabolic stability Cyclopropane effect Drug design

Meta-Methoxy Hydrogen-Bond Acceptor Geometry

The meta-methoxy group in N-(1-cyclopropylethyl)-3-methoxyaniline presents a hydrogen bond acceptor (HBA) at a geometry distinct from the para isomer. In the para isomer (N-(1-cyclopropylethyl)-4-methoxyaniline), the methoxy oxygen is collinear with the aniline nitrogen, creating a linear HBA-donor axis. In the meta isomer, the methoxy group is positioned at a ~120° angle relative to this axis, offering a different HBA vector for target engagement [1]. This angular difference, while qualitative, can be decisive in fragment-based drug discovery where precise H-bond geometry matching to protein hotspots determines binding affinity. The computed hydrogen bond acceptor count for both isomers is 2 (amine nitrogen + methoxy oxygen), but the spatial arrangement of these acceptors differs substantially [1].

Hydrogen bonding Molecular recognition Fragment-based design

Optimal Procurement and Application Scenarios


Fragment-Based Design with Non-Linear H-Bond Acceptor

When screening fragment libraries against protein targets with angled or bifurcated H-bond acceptor requirements, the meta-methoxy configuration of N-(1-cyclopropylethyl)-3-methoxyaniline provides a ~120° HBA vector arrangement that cannot be replicated by the para isomer [1]. Procurement teams should select this compound when the target binding site's H-bond hotspot geometry favors a bent acceptor arrangement over a linear one. This scenario leverages the regioisomeric differentiation established in Evidence Item 1 and 4.

Chiral Probe Synthesis with Enantiopure Building Block

For asymmetric synthesis of chiral ligands, organocatalysts, or stereochemically defined bioactive molecules, N-(1-cyclopropylethyl)-3-methoxyaniline offers a chiral center that can be set with up to 96% ee using published Ir-phosphate or Au(I)/Brønsted acid DARA methodologies . This application scenario is directly supported by the enantioselective synthesis evidence in Evidence Item 2 and is unavailable with achiral N-alkyl aniline analogs.

Metabolic Stability Optimization in Lead Derivatization

In medicinal chemistry programs where N-dealkylation is a primary metabolic liability, incorporating the cyclopropylethyl group of N-(1-cyclopropylethyl)-3-methoxyaniline can improve microsomal stability compared to N-isopropyl or N-ethyl aniline derivatives [2]. This scenario derives from the cyclopropane metabolic stability class-level inference in Evidence Item 3 and is relevant when the meta-methoxy substitution is already required for target potency.

Heterocyclic Library Synthesis via Patent-Reported Route

N-(1-cyclopropylethyl)-3-methoxyaniline serves as an aniline coupling partner in the synthesis of heterocyclic derivatives with potential antihypertensive activity, as exemplified by the broad aniline scope in patent US8461348B2 [3]. Researchers synthesizing focused libraries around pyrazole, thiazole, or tetrazole cores with N-cyclopropylethyl-N-aryl substitution can directly incorporate this compound as a validated building block, leveraging the synthetic route precedent established in the patent.

Technical Documentation Hub

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